

# An In-depth Technical Guide to the Properties of Non-deuterated 1-Bromononane

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## Compound of Interest

Compound Name: 1-Bromononane-d4-1

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This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, reactivity, and experimental protocols associated with non-deuterated 1-bromononane. The information is intended to support research and development activities by providing essential data for the handling, characterization, and utilization of this versatile alkyl halide.

## Physicochemical Properties

1-Bromononane is a colorless liquid with the chemical formula  $C_9H_{19}Br$ .<sup>[1]</sup> It is a primary alkyl halide consisting of a nine-carbon linear chain with a bromine atom attached to the terminal carbon.<sup>[2]</sup> This structure makes it a valuable intermediate in various organic syntheses.<sup>[3]</sup> The key physicochemical properties of 1-bromononane are summarized in the table below for easy reference.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>9</sub> H <sub>19</sub> Br   |
| Molecular Weight  | 207.15 g/mol  |
| Appearance        | Colorless to golden liquid  |
| Density           | 1.084 g/mL at 25 °C   |
| Boiling Point     | 201 °C  |
| Melting Point     | -29 °C  |
| Flash Point       | 90 °C (194 °F) - closed cup   |
| Refractive Index  | n <sub>20</sub> /D 1.454  |
| Solubility        | Immiscible in water; Soluble in chloroform and hexanes.                                     |
| Vapor Pressure    | 0.158 mmHg at 25°C  |
| Stability         | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-bromononane. The following sections detail the expected spectral data.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of 1-bromononane exhibits distinct signals corresponding to the different proton environments in the molecule. The spectrum is characterized by a triplet at approximately 3.40 ppm, which is attributed to the methylene protons adjacent to the bromine atom (-CH<sub>2</sub>Br). The other methylene protons along the alkyl chain appear as a series of multiplets between 1.26 and 1.85 ppm. The terminal methyl protons (-CH<sub>3</sub>) typically resonate as a triplet around 0.88 ppm.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. For 1-bromononane, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The carbon atom bonded to the bromine (C1) is the most deshielded and appears furthest downfield, typically around 33.9 ppm. The chemical shifts of the other carbon atoms generally decrease as their distance from the electronegative bromine atom increases.

## Infrared (IR) Spectroscopy

The IR spectrum of 1-bromononane displays characteristic absorption bands that confirm the presence of its functional groups. Key absorptions include:

- C-H stretching vibrations: Strong peaks in the range of 2850-2960  $\text{cm}^{-1}$ .
- C-H bending vibrations: Absorptions around 1465  $\text{cm}^{-1}$ .
- C-Br stretching vibration: A characteristic absorption in the fingerprint region, typically around 645  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry of 1-bromononane reveals its molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) and an  $\text{M}+2$  peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ . Common fragments result from the loss of the bromine atom and cleavage of the alkyl chain.

## Reactivity and Stability

The chemical reactivity of 1-bromononane is dominated by the carbon-bromine bond.[2] The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions (both  $\text{S}_{\text{N}}1$  and  $\text{S}_{\text{N}}2$  mechanisms).[2] This allows for the facile introduction of a wide range of functional groups.

Common reactions include:

- Williamson Ether Synthesis: Reaction with an alkoxide to form an ether.

- Cyanide Substitution: Reaction with sodium or potassium cyanide to yield a nitrile.[\[2\]](#)
- Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.
- Elimination Reactions: In the presence of a strong, non-nucleophilic base, 1-bromononane can undergo elimination to form 1-nonene.

1-bromononane is stable under normal storage conditions but is incompatible with strong oxidizing agents and strong bases.[\[3\]](#)

## Experimental Protocols

### Synthesis of 1-Bromononane from 1-Nonanol

A common method for the synthesis of 1-bromononane is the reaction of 1-nonanol with an excess of hydrobromic acid (HBr), often with sulfuric acid as a catalyst.[\[2\]](#)

Materials:

- 1-Nonanol
- Hydrobromic acid (48%)
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

- In a round-bottom flask, combine 1-nonanol and an excess of 48% hydrobromic acid.
- Slowly add concentrated sulfuric acid to the cooled mixture with stirring.
- Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

- After cooling, transfer the mixture to a separatory funnel and discard the lower aqueous layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude 1-bromononane by fractional distillation under reduced pressure.

## Purification by Fractional Distillation

Procedure:

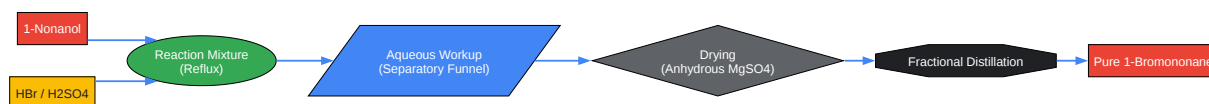
- Set up a fractional distillation apparatus with a fractionating column.
- Place the crude 1-bromononane in the distillation flask.
- Heat the flask gently to initiate boiling.
- Carefully control the heating rate to maintain a slow and steady distillation.
- Collect the fraction that distills at the boiling point of 1-bromononane (201 °C at atmospheric pressure, adjust for vacuum).

## Safe Handling and Storage

1-Bromononane should be handled in a well-ventilated area, preferably in a fume hood.

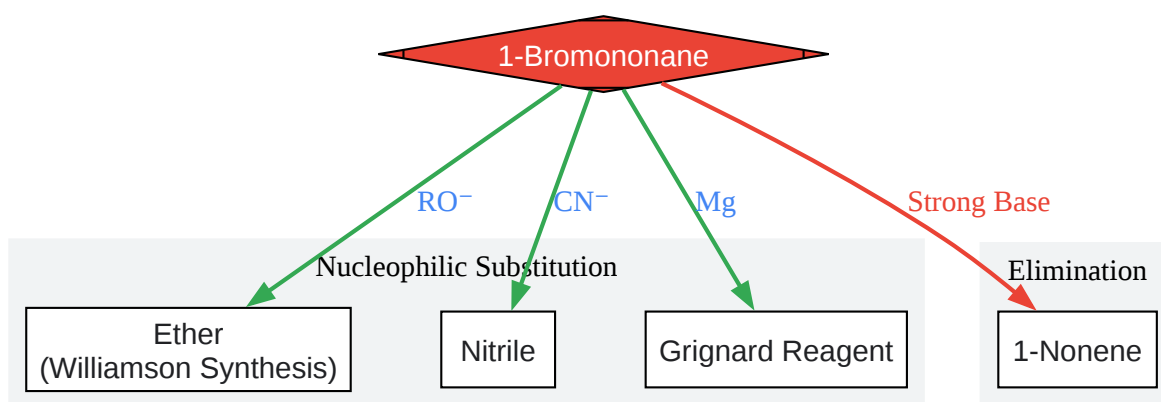
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored in a cool, dry place away from sources of ignition.<sup>[1]</sup>

## Visualizations



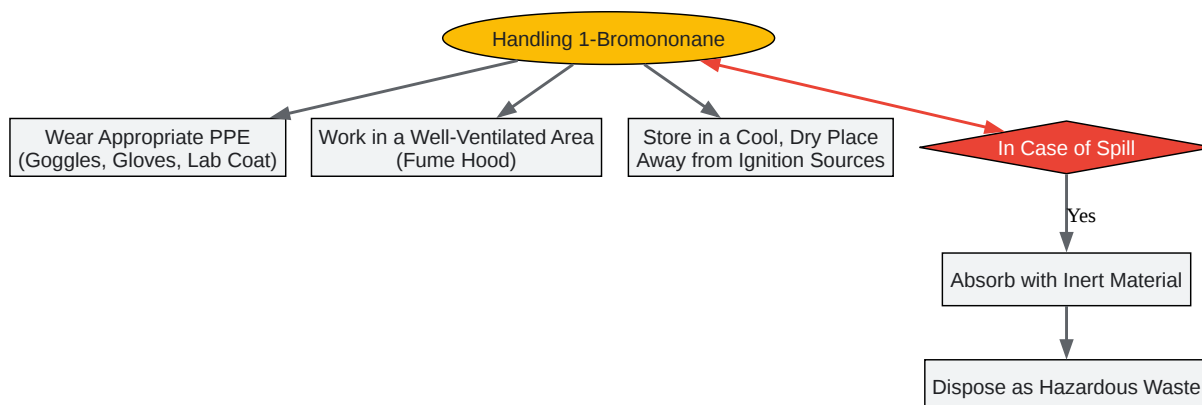
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Caption: Synthesis workflow for 1-Bromononane.



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Caption: Common reactions of 1-Bromononane.



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Caption: Safe handling workflow for 1-Bromononane.

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